4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide
CAS No.:
Cat. No.: VC15737136
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2S2 |
|---|---|
| Molecular Weight | 268.4 g/mol |
| IUPAC Name | 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
| Standard InChI | InChI=1S/C11H12N2O2S2/c1-9-3-5-10(6-4-9)17(14,15)12-11-13(2)7-8-16-11/h3-8H,1-2H3 |
| Standard InChI Key | SXSGWOVHTRVNBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-methyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide, reflects its core structure:
-
A benzenesulfonamide group substituted with a methyl group at the para position (C4).
-
A thiazol-2-ylidene scaffold with a methyl group at the N3 position, creating a conjugated imine system.
The thiazol-2-ylidene moiety introduces planarity and electron delocalization, which enhance binding affinity to metalloenzymes like CAs . The methyl groups at C4 (benzene) and N3 (thiazole) improve lipophilicity, potentially influencing membrane permeability and pharmacokinetic properties .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₁N₂O₂S₂ | Calculated |
| Molecular weight | 283.35 g/mol | |
| Hydrogen bond acceptors | 4 | |
| Rotatable bonds | 2 | |
| XLogP3 | 2.1 (estimated) | Analog data |
Spectroscopic Characterization
While experimental NMR or mass spectra for this specific compound are unavailable, analogs such as 4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide (PubChem CID: 403570) provide benchmarks :
-
¹H NMR: Aromatic protons resonate at δ 7.6–7.8 ppm (benzene), with thiazole protons at δ 6.9–7.1 ppm.
-
HRMS: Expected [M+H]⁺ at m/z 283.35.
X-ray crystallography of related structures (e.g., CCDC 254472) reveals a dihedral angle of ~75° between the benzene and thiazole rings, stabilizing the sulfonamide-thiazole conformation .
Synthesis and Derivative Design
Synthetic Pathways
The compound can be synthesized via a three-step protocol analogous to methods described for thiazolidinone-isatin hybrids :
-
Thiourea formation: React 4-methylbenzenesulfonamide with methyl isothiocyanate in ethanol.
-
Thiazole cyclization: Treat the intermediate with ethyl bromoacetate under basic conditions (NaOAc) to form the thiazolidinone core.
-
Ylidene formation: Dehydrohalogenation or oxidation to generate the conjugated thiazol-2-ylidene system.
Structural Modifications
Modifying the thiazole’s N3 substituent (e.g., replacing methyl with allyl or tert-butyl) alters steric bulk and CA isoform selectivity . For example, (Z)-N-(3-allyl-5-tert-butyl-4-methylthiazol-2(3H)-ylidene)benzenesulfonamide (PubChem CID: 44435574) shows enhanced CA XII inhibition (Kᵢ = 44.3 nM) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
Aqueous solubility: Estimated <10 µg/mL (similar to CID 403570 ).
-
LogP: ~2.1 (calculated using fragment-based methods), favoring blood-brain barrier penetration.
Metabolic Stability
Cytochrome P450 assays for analogs indicate moderate hepatic clearance, with primary metabolites arising from sulfonamide hydrolysis or thiazole oxidation .
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
The benzenesulfonamide group chelates zinc in CA active sites, while the thiazol-2-ylidene moiety enhances π-π stacking with hydrophobic residues . Compared to 4-bromo-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide (CID 5100364) , the 4-methyl substituent reduces electron-withdrawing effects, potentially improving membrane diffusion.
Table 2: Hypothetical CA Inhibition Profile
| CA Isoform | Kᵢ (nM) | Selectivity vs. CA I/II |
|---|---|---|
| CA IX | 60–100 | >50-fold |
| CA XII | 40–80 | >30-fold |
Applications and Future Directions
Oncology
Preclinical studies of related compounds demonstrate:
-
Synergy with immunotherapy: CA IX inhibition enhances PD-1 checkpoint blockade efficacy .
-
Reduced metastasis: Suppression of CA XII-mediated matrix metalloproteinase activation.
Infectious Diseases
Sulfonamide-thiazole hybrids exhibit antibacterial activity against Mycobacterium tuberculosis (MIC₉₀: 2–8 µg/mL) , suggesting potential repurposing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume